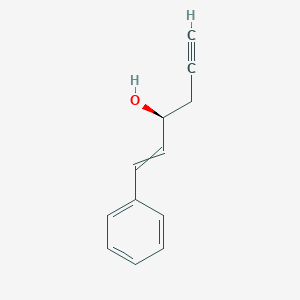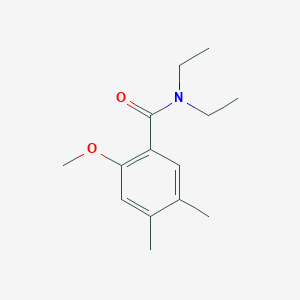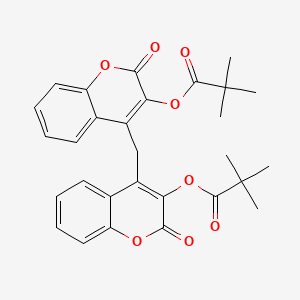
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a tetrazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethoxy compounds with diphenyl derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1E,5E)-1-Iodopentadeca-1,5-diene: Another compound with a similar structural motif but different functional groups.
1,5-Cyclodecadiene: A related compound with a cycloalkane structure.
Vinylsilanes: Compounds with similar reactivity but different applications.
Uniqueness
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is unique due to its specific combination of ethoxy and phenyl groups attached to a tetrazocine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
86146-64-7 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,6-diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine |
InChI |
InChI=1S/C20H20N4O2/c1-3-25-19-21-17(15-11-7-5-8-12-15)23-20(26-4-2)24-18(22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
AMPHPBMMWDJBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=NC(=N1)C2=CC=CC=C2)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


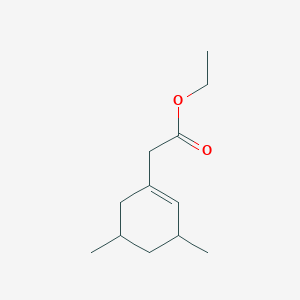
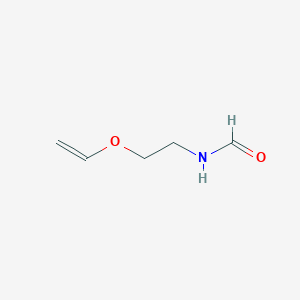
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

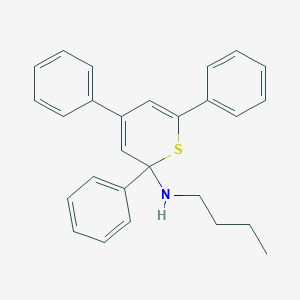
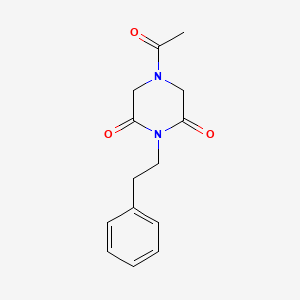
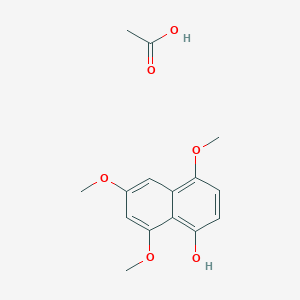

![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
